N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline is a complex organic compound characterized by its multiple nitro groups and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline typically involves multi-step organic reactions. Common starting materials might include aniline derivatives, which undergo nitration, methylation, and trifluoromethylation reactions. Each step requires specific reagents and conditions, such as:
Nitration: Using nitric acid and sulfuric acid to introduce nitro groups.
Methylation: Using methylating agents like methyl iodide or dimethyl sulfate.
Trifluoromethylation: Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of such compounds would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography might be employed.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, possibly as a probe or inhibitor.
Medicine: Investigating its potential as a pharmaceutical agent, particularly if it exhibits bioactivity.
Industry: Use in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism by which N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline exerts its effects would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting cellular pathways. In chemical reactions, its reactivity would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2,4-dinitroaniline: Lacks the trifluoromethyl and additional nitrophenyl groups.
2,4-Dinitroaniline: Lacks the methyl and trifluoromethyl groups.
Trifluoromethylaniline: Lacks the nitro groups.
Uniqueness
N-Methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline is unique due to the combination of multiple nitro groups and a trifluoromethyl group, which can significantly influence its chemical reactivity and potential applications. The presence of these groups can enhance its electron-withdrawing properties, making it a valuable compound for specific synthetic and industrial applications.
Properties
CAS No. |
84529-61-3 |
---|---|
Molecular Formula |
C14H9F3N4O6 |
Molecular Weight |
386.24 g/mol |
IUPAC Name |
N-methyl-2,4-dinitro-N-(3-nitrophenyl)-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H9F3N4O6/c1-18(8-3-2-4-9(5-8)19(22)23)13-11(14(15,16)17)6-10(20(24)25)7-12(13)21(26)27/h2-7H,1H3 |
InChI Key |
GZWFSYGIWNYBLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.